RC-160 Exhibits a Distinct SSTR5 > SSTR2 Affinity Profile, Inverting the Selectivity of Octreotide
RC-160 (vapreotide) demonstrates a receptor binding profile that is quantitatively inverted relative to octreotide. RC-160 shows the highest affinity for SSTR5 (Ki = 0.7 nM), followed by SSTR2 (Ki = 5.4 nM), representing a 7.7-fold preference for SSTR5 over SSTR2 . In contrast, octreotide exhibits a preference for SSTR2 (IC50 = 0.4–2.1 nM) over SSTR5 (IC50 = 5.6–32 nM) [1]. This inversion of subtype selectivity has direct implications for tumor targeting, as vapreotide has been shown to bind differently to breast, ovarian, pancreatic, prostate, and colon tumors compared to octreotide [2].
| Evidence Dimension | Receptor Binding Affinity (Ki / IC50) |
|---|---|
| Target Compound Data | SSTR5: Ki = 0.7 nM; SSTR2: Ki = 5.4 nM; SSTR3: Ki = 30.9 nM; SSTR4: Ki = 45 nM; SSTR1: Ki > 1000 nM |
| Comparator Or Baseline | Octreotide: SSTR2: IC50 = 0.4–2.1 nM; SSTR5: IC50 = 5.6–32 nM; Lanreotide: SSTR2: IC50 = 0.5–1.8 nM; SSTR5: IC50 = 0.6–14 nM |
| Quantified Difference | 7.7-fold higher affinity for SSTR5 vs SSTR2 for RC-160; octreotide has 2.8–15-fold higher affinity for SSTR2 vs SSTR5 |
| Conditions | Radioligand binding assays using cloned human somatostatin receptor subtypes expressed in CHO or COS cells |
Why This Matters
This inverted selectivity profile makes RC-160-based probes preferentially suited for imaging and targeting SSTR5-overexpressing tumors where octreotide-based agents show limited uptake.
- [1] Cescato, R.; et al. Peptide Receptor Targeting in Cancer: The Somatostatin Paradigm. Int J Pept. 2013, Article ID 926295, Table 1. View Source
- [2] Thakur, M.; et al. Vapreotide labeled with Tc-99m for imaging tumors. Int J Oncol. 1996, 9(3), 445–451. View Source
